molecular formula C8H13BrO B3152167 4-Bromobicyclo[2.2.2]octan-1-ol CAS No. 72948-88-0

4-Bromobicyclo[2.2.2]octan-1-ol

Cat. No.: B3152167
CAS No.: 72948-88-0
M. Wt: 205.09 g/mol
InChI Key: XGWMIKWVTITGFT-UHFFFAOYSA-N
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Description

4-Bromobicyclo[2.2.2]octan-1-ol is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of bicyclo[2.2.2]octanol, characterized by a bicyclic structure with a bromine atom attached to one of the carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

4-Bromobicyclo[2.2.2]octan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobicyclo[2.2.2]octan-1-ol typically involves the bromination of bicyclo[2.2.2]octan-1-ol. One common method is the reaction of bicyclo[2.2.2]octan-1-ol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Bromobicyclo[2.2.2]octan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding bicyclo[2.2.2]octanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Bicyclo[2.2.2]octan-1-ol derivatives.

    Oxidation: Bicyclo[2.2.2]octanone.

    Reduction: Bicyclo[2.2.2]octanol.

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[2.2.2]octan-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octan-1-ol: The non-brominated parent compound.

    4-Chlorobicyclo[2.2.2]octan-1-ol: A chlorinated analog.

    4-Fluorobicyclo[2.2.2]octan-1-ol: A fluorinated analog.

Uniqueness

4-Bromobicyclo[2.2.2]octan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromobicyclo[2.2.2]octan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWMIKWVTITGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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